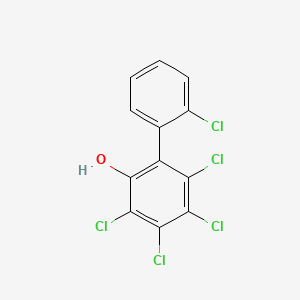
Pentachloro-(1,1'-biphenyl)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentachlorobiphenylol is a polychlorinated biphenyl (PCB) derivative, characterized by the presence of five chlorine atoms attached to the biphenyl structure. PCBs are synthetic organic chemicals known for their chemical stability and resistance to heat. These properties made them popular in various industrial applications, although their environmental persistence and toxicity have raised significant concerns.
准备方法
Synthetic Routes and Reaction Conditions
Pentachlorobiphenylol can be synthesized through the chlorination of biphenyl in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a Lewis acid catalyst such as ferric chloride (FeCl3). The process can be controlled to achieve the desired degree of chlorination, resulting in the formation of pentachlorobiphenylol.
Industrial Production Methods
Industrial production of pentachlorobiphenylol follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of biphenyl under controlled conditions to ensure consistent product quality. The reaction mixture is then purified through distillation and crystallization to isolate pentachlorobiphenylol.
化学反应分析
Types of Reactions
Pentachlorobiphenylol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated biphenyl quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.
Major Products
Oxidation: Chlorinated biphenyl quinones.
Reduction: Less chlorinated biphenyls.
Substitution: Hydroxylated biphenyls and aminated biphenyls.
科学研究应用
Pentachlorobiphenylol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.
Medicine: Studied for its potential toxicological effects and mechanisms of action in living organisms.
Industry: Used in the development of materials with specific chemical and physical properties.
作用机制
Pentachlorobiphenylol exerts its effects through several molecular mechanisms:
Molecular Targets: It interacts with cellular receptors, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER).
Pathways Involved: It can activate or inhibit various signaling pathways, leading to changes in gene expression and cellular function. For example, it can induce oxidative stress and disrupt endocrine signaling.
相似化合物的比较
Similar Compounds
Tetrachlorobiphenylol: Contains four chlorine atoms and exhibits similar but less pronounced effects.
Hexachlorobiphenylol: Contains six chlorine atoms and is more persistent and toxic.
Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.
Uniqueness
Pentachlorobiphenylol is unique due to its specific degree of chlorination, which influences its chemical reactivity, environmental persistence, and biological effects. Its intermediate level of chlorination makes it a valuable compound for studying the behavior and impact of PCBs in various contexts.
Conclusion
Pentachlorobiphenylol is a significant compound in the study of polychlorinated biphenyls, offering insights into their chemical behavior, environmental impact, and biological effects. Its unique properties make it a valuable tool in scientific research across multiple disciplines.
属性
CAS 编号 |
116164-77-3 |
|---|---|
分子式 |
C12H5Cl5O |
分子量 |
342.4 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachloro-6-(2-chlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-6-4-2-1-3-5(6)7-8(14)9(15)10(16)11(17)12(7)18/h1-4,18H |
InChI 键 |
LAPUREOIFIODEI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



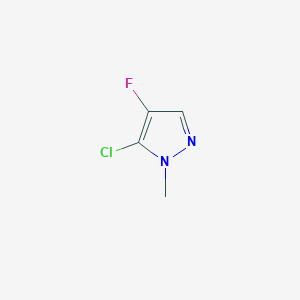
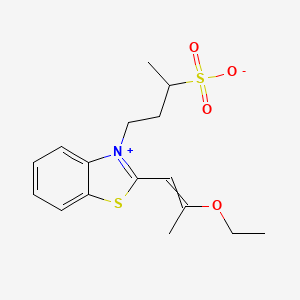
![2-Azaspiro[4.4]nonan-7-ylmethanol](/img/structure/B13960378.png)
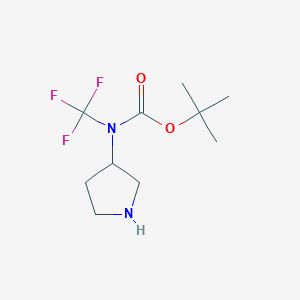
![benzyl N-[2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13960387.png)
![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
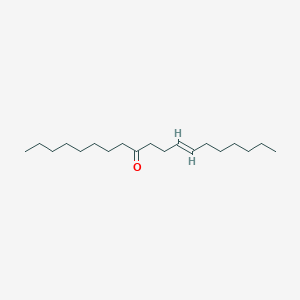
![3-(Benzo[d][1,3]dioxol-5-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13960407.png)
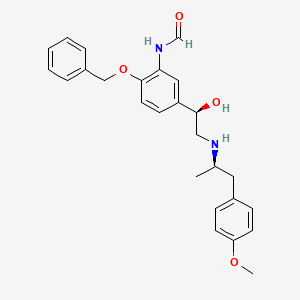
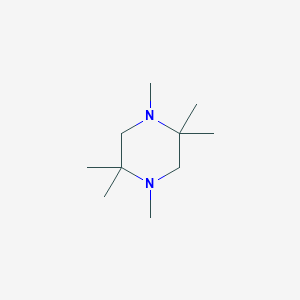
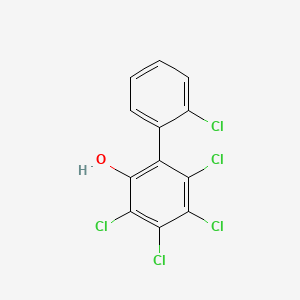
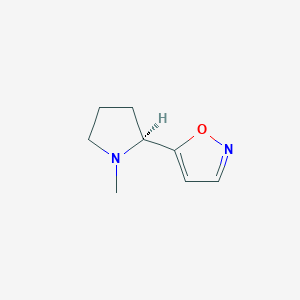
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
